![molecular formula C21H19F2NO4 B2465993 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoropyrrolidin-2-yl]acetic acid CAS No. 2385183-22-0](/img/structure/B2465993.png)

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoropyrrolidin-2-yl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoropyrrolidin-2-yl]acetic acid” is a chemical compound with a molecular weight of 387.38 . It is also known as (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[4-[[ (2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetic acid .

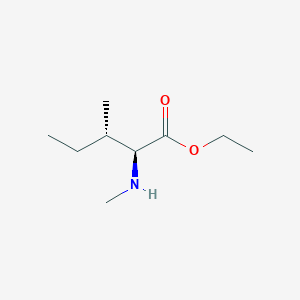

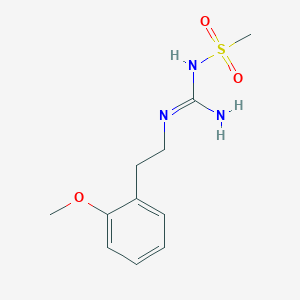

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The InChI code for this compound is1S/C21H19F2NO4/c22-21(23)10-13(9-19(25)26)24(12-21)20(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,25,26) . Physical And Chemical Properties Analysis

The compound is a solid . Its empirical formula is C21H23NO4 . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Aplicaciones Científicas De Investigación

Protection of Hydroxy-Groups

- The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative of this compound, is used for protecting hydroxy-groups in synthesis processes. It is conveniently removed by triethylamine in dry pyridine, leaving other base-labile protecting groups intact (Gioeli & Chattopadhyaya, 1982).

Synthesis of Innovative Nicotinonitriles

- A protocol for synthesizing poly-functionalized innovative nicotinonitriles incorporating pyrene and/or fluorene moieties has been developed. These compounds show strong blue-green fluorescence emission, potentially useful in materials science (Hussein, El Guesmi, & Ahmed, 2019).

Synthesis of N-Substituted Hydroxamic Acids

- N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines are used for synthesizing diverse N-substituted hydroxamic acids (Mellor & Chan, 1997).

Solid-Phase Peptide Synthesis

- Tetrafluoroboric acid in trifluoroacetic acid is used for cleaving various protecting groups in Fmoc-based solid-phase peptide synthesis (Akaji et al., 1990).

- N,O-Bis-Fmoc derivatives of amino acids are employed for preparing peptides with reversibly protected peptide bonds, useful in inhibiting interchain association during solid-phase synthesis (Johnson et al., 1993).

Synthesis of Oligomers from Neuraminic Acid Analogues

- N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from neuraminic acids are used in the efficient synthesis of oligomers (Gregar & Gervay-Hague, 2004).

Synthesis of Thiazole-4-carboxylic Acid

- A method for synthesizing 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid via N‐Fmoc‐thiourea has been developed (Le & Goodnow, 2004).

Organic Light-Emitting Diodes (OLEDs)

- Fluorene-based materials, incorporating this compound, are used in the development of high-performance organic light-emitting diodes (Ye et al., 2010).

Propiedades

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-difluoropyrrolidin-2-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2NO4/c22-21(23)10-13(9-19(25)26)24(12-21)20(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVLUXWZQFASKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC1(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoropyrrolidin-2-yl]acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2465911.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2465912.png)

![Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate](/img/structure/B2465921.png)

![3-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)propanamide](/img/structure/B2465925.png)

![N-(4-bromophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2465930.png)

![2-Chloro-N-[1-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]ethyl]propanamide](/img/structure/B2465933.png)